molecular formula C22H22FN3O3S B2868565 1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide CAS No. 866846-14-2

1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B2868565
CAS No.: 866846-14-2
M. Wt: 427.49
InChI Key: FMXSVCJJYXAWCS-UHFFFAOYSA-N
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Description

1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a complex synthetic compound designed for advanced pharmaceutical and biological research. It is structurally characterized by a quinoline core system, a key scaffold in many therapeutic agents, which is functionalized with a fluorine atom, a 4-methylbenzenesulfonyl group, and a piperidine-4-carboxamide moiety. The integration of the piperidine ring is of particular interest, as piperidine derivatives represent one of the most important structural fragments in drug design, found in more than twenty classes of pharmaceuticals . Compounds based on the fluoroquinolone structure, which shares a similar bicyclic core with this quinoline derivative, are known for their potent antibacterial activity . The primary mechanism of action for such quinoline/fluoroquinolone-based compounds involves the inhibition of two essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to cell death . Beyond antimicrobial applications, modern research explores hybridization of the core quinoline structure to overcome antibiotic resistance and discover new pharmacological activities. Recent scientific literature reveals that introducing heterocyclic moieties, such as piperidine, can yield promising hybrid molecules with expanded profiles, including potential anticancer activity . This makes 1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide a valuable candidate for researchers investigating novel therapeutic agents against multidrug-resistant bacterial strains and for screening in oncology-focused chemical libraries. The product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c1-14-2-5-17(6-3-14)30(28,29)20-13-25-19-7-4-16(23)12-18(19)21(20)26-10-8-15(9-11-26)22(24)27/h2-7,12-13,15H,8-11H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXSVCJJYXAWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. Its structure, featuring a quinoline core and piperidine moiety, suggests a diverse range of interactions with biological targets. This article explores its biological activity, focusing on anticancer properties, neuroprotective effects, and enzyme inhibition.

Chemical Structure and Properties

The compound's IUPAC name is 1-[6-fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide. Its molecular formula is C21H23FN2O3S, which indicates the presence of functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight394.49 g/mol
SolubilitySoluble in DMSO
LogP3.5

Anticancer Properties

Recent studies have indicated that compounds with similar quinoline structures exhibit significant anticancer activity. For instance, research has shown that derivatives of quinoline can induce apoptosis in various cancer cell lines. In a study comparing the cytotoxicity of 1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide against established cancer models, it demonstrated superior efficacy compared to standard chemotherapeutics like bleomycin .

Case Study:
In vitro tests on FaDu hypopharyngeal tumor cells revealed that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .

Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored through its interaction with acetylcholinesterase (AChE). Inhibition of AChE is a well-known strategy in treating Alzheimer's disease. Preliminary studies suggest that this compound inhibits AChE activity effectively, indicating potential applicability in neurodegenerative disorders .

Mechanism of Action:
The piperidine moiety enhances brain permeability, allowing for better interaction with central nervous system targets. The structure–activity relationship (SAR) studies indicate that modifications in the piperidine ring can significantly affect AChE inhibition potency .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in inflammation and cancer progression. Specifically, it has shown promising results in inhibiting IKKβ (IκB kinase), which plays a crucial role in NF-κB signaling pathways associated with cancer cell survival and proliferation .

Inhibitory Activity:
In vitro assays demonstrated that 1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide exhibited IC50 values in the low micromolar range against IKKβ, suggesting strong inhibitory potential compared to existing inhibitors .

Comparison with Similar Compounds

Structural Variations and Implications

The table below highlights key structural differences and similarities between the target compound and analogs derived from the provided evidence:

Compound Name Quinoline Substituents Piperidine Substituents Sulfonyl Group Molecular Formula Molar Mass (g/mol) Biological Target (Inferred) Reference
Target Compound 6-Fluoro, 3-(4-methylbenzenesulfonyl) 4-carboxamide 4-methylbenzenesulfonyl C₂₃H₂₃FN₃O₃S 440.51 Not specified -
Compound 86 () 6-Fluoro, 3-(piperazine-carbonyl) 4-phenyl, 4-carbonitrile Methylsulfonyl (via piperazine) C₂₈H₂₇FN₆O₃S 546.61 ALDH1A1
1-[6-Fluoro-3-((3S)-3-methyl-4-methylsulfonylpiperazine-carbonyl)quinolin-4-yl]-4-methylpiperidine-4-carbonitrile () 6-Fluoro, 3-(piperazine-carbonyl) 4-methyl, 4-carbonitrile Methylsulfonyl (piperazine) C₂₃H₂₇FN₆O₃S 494.55 Not specified
1-((4-acetamidophenyl)sulfonyl)piperidine-4-carboxamide () None 4-carboxamide 4-acetamidophenylsulfonyl C₁₄H₁₉N₃O₄S 325.38 Not specified
Key Observations:

Sulfonyl Group Diversity: The target compound’s 4-methylbenzenesulfonyl group (tosyl) is bulkier and more hydrophobic than the methylsulfonyl groups in and . This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility compared to smaller sulfonyl variants .

Piperidine Modifications :

  • The carboxamide group in the target compound and ’s analog increases hydrophilicity, likely improving solubility over the carbonitrile and phenyl groups in and . This aligns with trends in oral bioavailability optimization .
  • The 4-methyl substitution in ’s piperidine may sterically hinder interactions with flat binding sites (e.g., enzyme active sites) compared to the unsubstituted piperidine in the target compound .

Quinoline Core: The 6-fluoro substituent in all quinoline-based analogs (target, ) enhances metabolic stability by resisting oxidative degradation, a common feature in antimicrobial and anticancer agents .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxamide group in the target compound likely improves aqueous solubility (clogP ~2.5 estimated) compared to ’s carbonitrile analog (clogP ~3.8).
  • Metabolic Stability: The 6-fluoro substituent and tosyl group may slow hepatic metabolism, as seen in fluorinated quinolones .

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